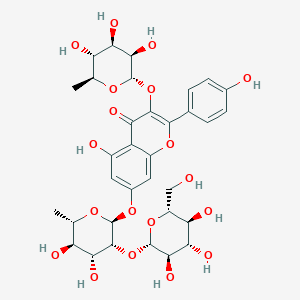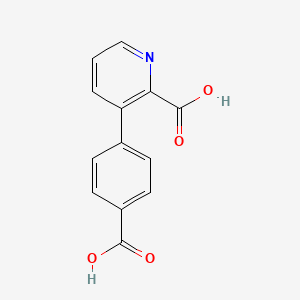
POLI(3-DODECILTIOFENO-2,5-DIILO)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(3-dodecylthiophene-2,5-diyl): is a conducting polymer belonging to the family of poly(3-alkylthiophenes). It is known for its high conductivity and reversible electrochemistry. This compound is characterized by its regioregular structure, which contributes to its excellent electrical properties. It forms a shiny red-purple film and is used in various electronic applications .
Aplicaciones Científicas De Investigación
Poly(3-dodecylthiophene-2,5-diyl) has a wide range of scientific research applications, including:
Chemistry: Used in the development of organic electronics, such as organic solar cells and field-effect transistors.
Biology: Employed in biosensors for detecting biological molecules.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
- P3DDT primarily interacts with electronic components in organic electronic devices. Its primary targets include interfaces within thin films, such as those in organic solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors (TFTs) .
- Environmental factors influence P3DDT’s efficacy and stability:
Target of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) plays a significant role in biochemical reactions due to its conductive nature. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures. For example, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can interact with cytochrome P450 enzymes, affecting their electron transfer processes .
Cellular Effects
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) has been shown to influence cellular processes by modulating cell signaling pathways and gene expression . It can affect the function of various cell types, including neuronal and epithelial cells, by altering their membrane potentials and ion channel activities . Additionally, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can impact cellular metabolism by influencing the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exerts its effects through binding interactions with biomolecules and modulation of enzyme activities . It can inhibit or activate enzymes by altering their conformations and electron transfer properties . Furthermore, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can change over time due to its stability and degradation properties . The polymer is relatively stable under ambient conditions but can degrade under extreme temperatures or oxidative environments . Long-term exposure to POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) vary with different dosages in animal models . At low doses, the polymer may enhance cellular functions and promote tissue regeneration . At high doses, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the polymer’s impact on cellular functions changes significantly at specific concentration ranges .
Metabolic Pathways
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence the glycolytic pathway by interacting with hexokinase and phosphofructokinase .
Transport and Distribution
Within cells and tissues, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, affecting their functions . The polymer’s distribution is influenced by its molecular weight and hydrophobicity .
Subcellular Localization
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exhibits specific subcellular localization patterns, which can affect its activity and function . It can be directed to particular organelles, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . This localization is crucial for the polymer’s role in cellular processes and its interactions with biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Poly(3-dodecylthiophene-2,5-diyl) can be synthesized through oxidative coupling polymerization. This method involves the polymerization of 3-dodecylthiophene monomers using an oxidizing agent such as ferric chloride (FeCl3) in an organic solvent like chloroform .
Industrial Production Methods: In industrial settings, the production of poly(3-dodecylthiophene-2,5-diyl) involves similar oxidative polymerization techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Poly(3-dodecylthiophene-2,5-diyl) undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form a doped state, which enhances its conductivity.
Reduction: Reduction reactions can revert the polymer to its neutral state.
Substitution: The polymer can undergo substitution reactions where functional groups are introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Ferric chloride (FeCl3) in chloroform.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Doped poly(3-dodecylthiophene-2,5-diyl) with enhanced conductivity.
Reduction: Neutral poly(3-dodecylthiophene-2,5-diyl).
Substitution: Functionalized poly(3-dodecylthiophene-2,5-diyl) with modified properties.
Comparación Con Compuestos Similares
Poly(3-dodecylthiophene-2,5-diyl) can be compared with other similar compounds such as:
Poly(3-hexylthiophene-2,5-diyl): Known for its high mobility and used in organic photovoltaics.
Poly(3-octylthiophene-2,5-diyl): Similar to poly(3-dodecylthiophene-2,5-diyl) but with different alkyl side chains, affecting its solubility and electronic properties.
Poly(3-decylthiophene-2,5-diyl): Another member of the poly(3-alkylthiophene) family with distinct properties due to its alkyl side chain length.
Poly(3-dodecylthiophene-2,5-diyl) is unique due to its specific alkyl side chain length, which provides a balance between solubility and electronic properties, making it suitable for a wide range of applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] } | |
Número CAS |
137191-59-4 |
Fórmula molecular |
C8H8BrIO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?
A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.
Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?
A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1181400.png)







![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)
